

# Etripamil Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Etripamil hydrochloride |           |
| Cat. No.:            | B15616061               | Get Quote |

CAS Number: 2560549-35-9

#### Introduction

Etripamil hydrochloride is a novel, investigational, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] It is being developed as a patient-administered therapy for the rapid termination of paroxysmal supraventricular tachycardia (PSVT) and is also under investigation for the management of atrial fibrillation with a rapid ventricular rate (AFib-RVR).[3] [4] This technical guide provides a comprehensive overview of etripamil hydrochloride, including its chemical properties, mechanism of action, experimental protocols from key clinical trials, and a summary of its pharmacokinetic, efficacy, and safety data.

### **Chemical Properties and Synthesis**

Etripamil is a phenylalkylamine derivative and its hydrochloride salt has the molecular formula C27H37ClN2O4 and a molecular weight of 489.05.[5]

Table 1: Chemical Properties of Etripamil Hydrochloride



| Property          | Value                                                                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 2560549-35-9                                                                                                          | [5]       |
| Molecular Formula | C27H37CIN2O4                                                                                                          | [5]       |
| Molecular Weight  | 489.05 g/mol                                                                                                          | [5]       |
| IUPAC Name        | methyl 3-(2-(((4S)-4-cyano-4-<br>(3,4-dimethoxyphenyl)-5-<br>methylhexyl)methylamino)ethyl<br>)benzoate hydrochloride | [5]       |

A convergent synthesis approach for etripamil has been described, which involves the preparation of two key intermediates that are subsequently coupled and undergo reductive amination.[6] This synthetic route is noted for avoiding the use of toxic reagents like potassium cyanide and dimethyl sulfate.[6]

#### **Mechanism of Action**

Etripamil is a selective L-type calcium channel blocker.[1][2] In cardiac tissue, these channels are crucial for the propagation of electrical signals that govern heart muscle contraction.[2] During a PSVT episode, an abnormal electrical circuit leads to a rapid heart rate.[2] By blocking the L-type calcium channels, etripamil slows the conduction of electrical signals through the atrioventricular (AV) node.[2][7] This action interrupts the re-entrant circuit responsible for PSVT, thereby restoring a normal sinus rhythm.[2] The intranasal administration allows for rapid absorption through the nasal mucosa, enabling the drug to reach the heart and exert its effects within minutes.[1][2]



Click to download full resolution via product page



Figure 1: Signaling pathway of Etripamil in terminating PSVT.

### **Experimental Protocols**

## Phase 3 Clinical Trials in Paroxysmal Supraventricular Tachycardia (PSVT)

These were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of self-administered etripamil nasal spray for the termination of spontaneous PSVT episodes in an at-home setting.[8][9]

- Patient Population: Adults (≥18 years) with a documented history of symptomatic PSVT episodes lasting 20 minutes or longer.[1][10]
- Intervention:
  - NODE-301: Patients were randomized 2:1 to receive a single 70 mg dose of etripamil or placebo.[9]
  - RAPID: Patients were randomized 1:1 to etripamil or placebo.[11] The protocol allowed for an optional second 70 mg dose if symptoms persisted 10 minutes after the first dose.[1]
     [11]
- Methodology:
  - Upon experiencing symptoms of PSVT, patients were instructed to first attempt a vagal maneuver.[1]
  - If symptoms persisted, they were to apply a cardiac monitoring device to record a continuous electrocardiogram (ECG) for at least 5 hours.[1][8]
  - Following monitor application, patients self-administered the blinded study drug (etripamil or placebo).[1][9]
  - ECG recordings were independently adjudicated to determine the time to conversion to sinus rhythm.[9]

#### Foundational & Exploratory





Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm for at least 30 seconds.[9][12] In the RAPID trial, this was specifically within 30 minutes after the first dose.
 [12]





Click to download full resolution via product page

Figure 2: Experimental workflow for the NODE-301 and RAPID trials.



# Phase 2 Clinical Trial in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

This was a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study to assess the safety and efficacy of etripamil for reducing ventricular rate in patients with AFib-RVR.[3][13]

- Patient Population: Adults (≥18 years) presenting to an emergency department with symptomatic AFib-RVR (ventricular rate ≥110 bpm).[13]
- Intervention: Patients were randomized 1:1 to receive a 70 mg dose of etripamil nasal spray or placebo, administered by medical staff.[3][13]
- Methodology:
  - Eligible patients with AFib-RVR were enrolled in the emergency department.
  - Study drug (etripamil or placebo) was administered.
  - Continuous ECG monitoring was performed to assess changes in ventricular rate.
  - Additional rate-controlling medications were permitted 60 minutes after the study drug administration if necessary.[13]
- Primary Endpoint: Reduction in ventricular rate.[3]

#### **Pharmacokinetics**

Pharmacokinetic studies in healthy adults have shown that intranasally administered etripamil is rapidly absorbed.[14][15]

Table 2: Pharmacokinetic Parameters of Etripamil



| Parameter                                   | Value                                                                      | Reference |
|---------------------------------------------|----------------------------------------------------------------------------|-----------|
| Time to Maximal Plasma Concentration (Tmax) | 5 - 8.5 minutes                                                            | [14]      |
| Terminal Half-life (t1/2)                   | ~1.5 hours (60 mg dose)~2.5 -<br>3 hours (70 mg and 105 mg<br>doses)       | [14]      |
| Metabolism                                  | Rapidly converted to an inactive metabolite (MSP-2030) by serum esterases. | [7][15]   |

Pharmacokinetic parameters were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods to measure plasma concentrations of etripamil and its inactive metabolite.[15] Noncompartmental methods were used for parameter calculation.[14][15]

# Clinical Efficacy Paroxysmal Supraventricular Tachycardia (PSVT)

Clinical trials have demonstrated the superiority of etripamil over placebo in the rapid conversion of PSVT to sinus rhythm.

Table 3: Efficacy of Etripamil in PSVT Clinical Trials

| Trial    | Time<br>Point | Etripamil<br>Conversi<br>on Rate | Placebo<br>Conversi<br>on Rate | Hazard<br>Ratio<br>(95% CI) | p-value | Referenc<br>e |
|----------|---------------|----------------------------------|--------------------------------|-----------------------------|---------|---------------|
| NODE-301 | 30 minutes    | 54%                              | 35%                            | 1.87 (1.09–<br>3.22)        | 0.02    | [11][16]      |
| RAPID    | 30 minutes    | 64.3%                            | 31.2%                          | 2.62 (1.66–<br>4.15)        | <0.001  | [11][17]      |



In the RAPID trial, the median time to conversion was 17.2 minutes for patients treated with etripamil, compared to 53.5 minutes for those who received placebo.[17] A pooled analysis of the NODE-301 and RAPID trials showed that etripamil treatment resulted in fewer patients seeking further medical attention or visiting the emergency department.[11]

#### **Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)**

The Phase 2 ReVeRA trial demonstrated that etripamil was effective in significantly reducing the ventricular rate in patients with AFib-RVR compared to placebo.[13]

#### **Safety and Tolerability**

Etripamil has been generally well-tolerated in clinical trials.[11][14] The most common adverse events are related to the intranasal administration.

Table 4: Common Adverse Events in PSVT Trials (Etripamil vs. Placebo)

| Adverse Event                            | Etripamil Incidence | Placebo Incidence | Reference |
|------------------------------------------|---------------------|-------------------|-----------|
| Nasal<br>Discomfort/Burning<br>Sensation | More common         | Less common       | [11][15]  |
| Rhinorrhea (Runny<br>Nose)               | More common         | Less common       | [11][15]  |
| Nasal Congestion                         | More common         | Less common       | [11]      |
| Epistaxis (Nosebleed)                    | 6.5%                | 0%                | [11]      |
| Increased Lacrimation (Watery Eyes)      | More common         | Less common       | [15]      |

The majority of these adverse events were reported as mild to moderate and transient.[11][15] No serious adverse events related to etripamil were reported in the key clinical trials.[11][14]

Preclinical safety studies in cynomolgus macaques evaluated the systemic and local toxicity of once-weekly intranasal administration of etripamil.[18] These studies established a no-observable-adverse-effect level (NOAEL) for systemic toxicity at the high dose of 5.7



mg/kg/dose and a NOAEL for local toxicity at 1.9 mg/kg/dose.[18][19] Observed local effects were primarily transient and related to the administration route, such as nasal discharge and sneezing.[18]

#### Conclusion

**Etripamil hydrochloride** is a promising, novel, patient-administered treatment for the acute termination of paroxysmal supraventricular tachycardia. Its rapid onset of action, demonstrated efficacy, and favorable safety profile in clinical trials suggest it could fill a significant unmet medical need by allowing patients to manage their condition outside of a healthcare setting. Further investigation into its role in managing atrial fibrillation with rapid ventricular rate is ongoing. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this innovative cardiovascular therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hcplive.com [hcplive.com]
- 2. What is Etripamil used for? [synapse.patsnap.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. milestonepharma.com [milestonepharma.com]
- 5. medkoo.com [medkoo.com]
- 6. Buy Etripamil (EVT-8525304) [evitachem.com]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT American College of Cardiology [acc.org]

#### Foundational & Exploratory





- 11. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. milestonepharma.com [milestonepharma.com]
- 16. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 18. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Etripamil Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15616061#etripamil-hydrochloride-casnumber-2560549-35-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com